molecular formula C14H18O B14682334 2-Hexylbenzofuran CAS No. 39195-67-0

2-Hexylbenzofuran

Cat. No.: B14682334
CAS No.: 39195-67-0
M. Wt: 202.29 g/mol
InChI Key: OGDZHUDUFYCJMK-UHFFFAOYSA-N
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Description

2-Hexylbenzofuran is a synthetic benzofuran derivative of significant interest in pharmaceutical and organic chemistry research. Benzofurans are a prominent class of heterocyclic compounds, characterized by a fused benzene and furan ring system, which serve as a core structural framework for many biologically active molecules . This scaffold is found in various natural products and is a key building block in the development of novel therapeutic agents . Researchers utilize benzofuran derivatives like this compound to explore new compounds with potential pharmacological activities. Studies on analogous structures have demonstrated a wide spectrum of biological properties, including antitumor , anti-inflammatory , antimicrobial, and enzyme inhibitory effects . The hexyl side chain in this particular compound may influence its lipophilicity and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . In medicinal chemistry, such derivatives are investigated for their potential as anticancer agents, where specific substitutions on the benzofuran core are critical for enhancing cytotoxic activity and selectivity towards cancer cells . Furthermore, benzofuran derivatives are also employed in material science, for instance, in the development of organic photovoltaics and dyes . This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39195-67-0

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-hexyl-1-benzofuran

InChI

InChI=1S/C14H18O/c1-2-3-4-5-9-13-11-12-8-6-7-10-14(12)15-13/h6-8,10-11H,2-5,9H2,1H3

InChI Key

OGDZHUDUFYCJMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2 Hexylbenzofuran and Its Derivatives

Overview of Established Benzofuran (B130515) Synthesis Routes Relevant to 2-Hexylbenzofuran

The construction of the benzofuran ring can be achieved through the formation of specific carbon-oxygen (C-O) or carbon-carbon (C-C) bonds. nih.gov Key strategies include intramolecular cyclization of appropriately substituted phenols and intermolecular reactions that build the furan (B31954) ring onto a benzene (B151609) core. nih.gov Transition metal catalysis has become a cornerstone in modern benzofuran synthesis, offering high efficiency and control over regioselectivity. nih.govacs.org

Metal-Catalyzed Approaches

A multitude of transition metals have been successfully employed to catalyze the formation of benzofurans. These methods often involve the intramolecular cyclization of precursors like o-alkynylphenols or the coupling of phenols with various partners. nih.govmdpi.com

Palladium catalysis is a versatile and widely used tool for synthesizing 2-substituted benzofurans. scribd.com One common approach involves the coupling of terminal alkynes with 2-hydroxyaryl halides, followed by intramolecular cyclization. scielo.org.mx For instance, a one-pot synthesis can be achieved by reacting substituted 2-iodophenol (B132878) with terminal alkenes, such as acrylic esters, mediated by a palladium catalyst. researchgate.net Another strategy involves the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes through a C-H activation/oxidation tandem reaction. nih.govrsc.org

A notable development is the palladium-catalyzed intramolecular o-arylation of enolates, which provides a direct route to the benzofuran core. mdpi.comscribd.com Furthermore, the Sonogashira coupling of terminal alkynes with iodophenols, catalyzed by both palladium and a copper co-catalyst, followed by intramolecular cyclization, is an effective method for producing benzofuran derivatives. nih.gov The synthesis of 2,3-dihydrobenzofurans can also be accomplished through a palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates. nih.gov

Starting MaterialsCatalyst SystemKey Features
2-Iodophenol, Terminal AlkenePalladium catalystOne-pot synthesis of 2,3-dihydrobenzofuran-2-ylcarboxylates. researchgate.net
2-Hydroxystyrenes, IodobenzenesPalladium catalystC-H activation/oxidation tandem reaction. nih.govrsc.org
Terminal Alkynes, Iodophenols(PPh₃)PdCl₂, CuISonogashira coupling followed by intramolecular cyclization. nih.gov
2-Allylphenols, Aryl TriflatesPalladium catalyst, CPhos ligandCarboalkoxylation to form 2,3-dihydrobenzofurans. nih.gov
2-AlkynylphenolsHeterogeneous Pd-nanoparticle catalystSuitable for continuous flow reaction systems. mdpi.com

Copper catalysts are effective for the synthesis of benzofurans, particularly through the ring closure of aryl o-bromobenzyl ketones. mdpi.com One-pot processes have been developed that utilize copper to catalyze the O-heterocyclization of 1-(2-haloaryl)ketones, which can be formed in situ via iron-catalyzed halogenation. acs.org This dual-catalyst system, using earth-abundant metals, offers a more sustainable approach. acs.org A heterogeneous catalyst of copper(II) oxide impregnated on magnetite has been used for the synthesis of this compound from o-hydroxybenzaldehydes and alkynes. core.ac.uk

Starting MaterialsCatalyst SystemProduct Type
Aryl o-bromobenzyl ketonesCopper catalyst2-Arylbenzofurans. mdpi.com
1-Aryl- or 1-AlkylketonesIron(III) catalyst for halogenation, Copper for cyclization2-Substituted benzofurans. acs.org
o-Hydroxybenzaldehydes, AlkynesImpregnated Copper(II) oxide on magnetiteThis compound. core.ac.uk

Nickel: Nickel-N-heterocyclic carbene (NHC) complexes are effective for the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, a reaction where traditional nickel-phosphine catalysts often fail. organic-chemistry.org This method allows for the synthesis of 2-alkylbenzofurans. organic-chemistry.org Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has also been developed to produce 2-arylbenzofurans. sciety.org Furthermore, nickel catalysis can be used in electroreductive domino reactions to synthesize 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org

Gold: Gold catalysts, often in the form of JohnPhosAuCl/AgNTf₂, can promote the cyclization of alkynyl esters with quinols to form benzofuran heterocycles. nih.gov Gold catalysis is also effective in the intramolecular hydroarylation of aryl propargyl ethers, which can proceed through a tandem Claisen rearrangement and 5-exo-dig cyclization to yield benzofurans. ecnu.edu.cn

Silver: Silver-mediated reactions provide another route to benzofurans. For instance, a silver-mediated sequential reaction of 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols with methylene (B1212753) isocyanides leads to substituted benzofuran-pyrroles. acs.org Silver nitrate (B79036) can catalyze the cycloisomerization of propargyl amines to form 2-substituted benzofuran derivatives. acs.org

Rhodium: Rhodium catalysts can be used for the intramolecular C-H insertion of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, to produce 2,3-disubstituted dihydrobenzofurans and benzofurans. rsc.org Another approach involves the rhodium-catalyzed annulation of 1,3-diynes with N-benzoxyacetamide. nih.gov Selective synthesis of C4-functionalized benzofurans can be achieved through rhodium-catalyzed vinylene annulation of m-salicylic acid derivatives. osaka-u.ac.jpacs.org

Ruthenium: Ruthenium catalysts are effective for the dehydrative C-H functionalization of phenols. thieme-connect.com For example, the reaction of phenols with diols, catalyzed by ruthenium, yields 2-substituted benzofurans. thieme-connect.com A cationic Ru-H complex can catalyze the dehydrative C-H coupling of phenols with branched aldehydes to selectively form 1,1-disubstituted benzofurans. acs.orgnih.gov Substituted benzofurans can also be synthesized from substituted 1-allyl-2-allyloxybenzenes via ruthenium-catalyzed isomerization followed by ring-closing metathesis. organic-chemistry.org

MetalCatalyst System ExampleStarting Materials ExampleKey Transformation
NickelNiCl₂(PPh₃)(IPr)2-Methylsulfanylbenzofurans, Alkyl Grignard reagentsCross-coupling. organic-chemistry.org
GoldJohnPhosAuCl/AgNTf₂Alkynyl esters, QuinolsCyclization. nih.gov
SilverAgNO₃Propargyl aminesCycloisomerization/rearrangement. acs.org
RhodiumRhodium catalystN-sulfonyl-1,2,3-triazolesIntramolecular C-H insertion. rsc.org
RutheniumCationic Ru-H complexPhenols, Branched aldehydesDehydrative C-H coupling. acs.orgnih.gov

Environmentally Benign Synthetic Strategies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.net

Solvent-free reactions represent a significant step towards more sustainable chemical processes by reducing waste, energy consumption, and chemical exposure risks. pharmafeatures.comresearchgate.net These reactions can be driven by thermal methods or mechanochemistry. pharmafeatures.com While specific solvent-free syntheses for this compound are not extensively detailed in the provided context, the general principles are applicable. For instance, a study reports the use of banana peel powder as a natural, biodegradable catalyst for the synthesis of 2-aroyl benzofurans from salicylaldehyde (B1680747) and phenacyl bromide in acetone (B3395972) at room temperature, which represents a move towards greener conditions. lbsmd.ac.in Although not strictly solvent-free, the use of a green solvent and a natural catalyst aligns with environmentally benign principles. lbsmd.ac.in

Green Solvent-Based Methodologies

The principles of green chemistry encourage the replacement of hazardous organic solvents with more environmentally benign alternatives. Water and bio-based ethers like cyclopentyl methyl ether (CPME) have emerged as viable green solvents for benzofuran synthesis.

Water is an attractive solvent due to its non-toxicity and abundance. Sonogashira coupling reactions, a key step in some benzofuran syntheses, have been successfully performed in aqueous media. wikipedia.org For instance, the coupling of terminal alkynes with aryl iodides can be achieved in water, sometimes with the aid of a surfactant to facilitate the reaction between lipophilic substrates. researchgate.net A nickel-catalyzed Sonogashira coupling of terminal acetylenes with aryl iodides has also been reported to proceed in water with a surfactant, providing a pathway to the necessary precursors for 2-substituted benzofurans. researchgate.net The subsequent cyclization of the resulting o-alkynylphenols can also occur in aqueous conditions, sometimes promoted by acids or metal catalysts. mdpi.com

Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent with a high boiling point, low peroxide formation, and stability under a range of reaction conditions, making it a greener alternative to traditional ethers like THF or diethyl ether. manufacturingchemist.comnih.gov It has been successfully used as a solvent for various organic reactions, including those in organometallic chemistry and catalysis. nih.govresearchgate.net For example, aryl and heteroaryl iodides have been efficiently converted to the corresponding thioacetates in CPME under copper catalysis, demonstrating its utility in reactions that can be adapted for benzofuran synthesis precursors. researchgate.net Its low miscibility with water simplifies product extraction and solvent recovery. manufacturingchemist.com The use of CPME in conjunction with heterogeneous acid catalysts under Dean-Stark conditions for acetalization reactions further showcases its potential in water-sensitive transformations that can be part of a multi-step benzofuran synthesis. researchgate.net

Table 1: Comparison of Green Solvents for Benzofuran Synthesis Precursors

Solvent Reaction Type Key Advantages Reference
Water Sonogashira Coupling Non-toxic, abundant, enables catalyst recycling. wikipedia.orgresearchgate.net
Cyclopentyl Methyl Ether (CPME) Organometallic/Catalytic Reactions Low toxicity, high boiling point, chemical stability, easy recovery. manufacturingchemist.comnih.govresearchgate.net
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been effectively applied to the synthesis of 2-substituted benzofurans.

An effective and mild microwave-assisted route allows for the preparation of 2-substituted benzofurans directly from carboxylic acids. This method is particularly useful for synthesizing chiral α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids with good yields and without significant racemization. The process involves the activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine (TCT), followed by cyclization, with microwave irradiation significantly reducing the reaction time.

Another approach utilizes a microwave-enhanced, solid-phase "catch and release" strategy. This procedure starts with 2-(1-hydroxyalkyl)-phenols and uses a triphenylphosphine (B44618) polystyrene resin. The benzofuran products are isolated in good to high yields and purities after a simple workup. This method is also applicable to the synthesis of chiral α-alkyl-2-benzofuranmethanamines.

Furthermore, a fast and versatile microwave-assisted, one-pot, three-component, catalyst-free procedure has been developed for synthesizing highly functionalized benzofuran-2-carboxamides. This method uses commercially available amines, 2'-hydroxyacetophenones, and aldehydes, providing the desired products in extremely short reaction times.

Table 2: Microwave-Assisted Synthesis of Benzofuran Derivatives

Starting Materials Product Type Key Features
Carboxylic Acids, Salicylaldehyde 2-Substituted Benzofurans Mild conditions, preserves chirality.
2-(1-Hydroxyalkyl)-phenols 2-Substituted Benzofurans Solid-phase synthesis, high purity.
Amines, 2'-Hydroxyacetophenones, Aldehydes Benzofuran-2-carboxamides One-pot, multicomponent, catalyst-free.

Catalyst-Free Procedures

The development of catalyst-free synthetic routes is a key goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts and simplifies product purification. For the synthesis of 2-substituted benzofurans, a notable transition-metal-free method involves the base-catalyzed intramolecular cyclization of 2-ynylphenols.

In this procedure, various 2-aryl and 2-alkyl substituted benzo[b]furans can be obtained in good to excellent yields using a readily available and inexpensive base such as cesium carbonate (Cs2CO3). The reaction proceeds under mild conditions and demonstrates a broad substrate scope. This protocol has been shown to be efficient even on a gram scale, highlighting its potential for practical applications in synthesizing 2-substituted benzofuran derivatives, including this compound, from the corresponding 2-(oct-1-yn-1-yl)phenol. The proposed mechanism involves the deprotonation of the phenolic hydroxyl group by the base, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the alkyne (a 5-exo-dig cyclization) to form a vinylic anion, which is then protonated to yield the final benzofuran product.

Cyclization Reactions

Cyclization reactions are fundamental to the construction of the benzofuran core. These include condensation-cyclization processes, free radical cascades, and aerobic oxidative cyclizations, each offering a different approach to ring formation.

Condensation reactions followed by cyclization provide a direct route to the benzofuran skeleton. The Perkin reaction, traditionally used for synthesizing cinnamic acids, can be adapted for benzofuran synthesis. unacademy.com The cyclization of 2-(2-formylphenoxy)alkanoic acids under Perkin reaction conditions (acetic anhydride (B1165640) and sodium acetate) can lead to the formation of 2-alkylbenzofurans. researchgate.net However, the mechanism can be complex and may lead to byproducts depending on the substitution pattern. researchgate.net

A more direct and efficient method involves the acid-catalyzed cyclization of 2-phenoxyalkanals. This route provides 2-alkylbenzo[b]furans under mild conditions using a resin-based acid catalyst like Amberlyst-15. researchgate.net This heterogeneous catalyst simplifies workup and purification. The process starts from the corresponding 2-phenoxyalkanals, which can be prepared from phenols and α-bromoacetals. The cyclization proceeds via an intramolecular electrophilic attack of the aldehyde's carbonyl carbon (activated by the acid catalyst) onto the phenolic ring, followed by dehydration to form the benzofuran ring.

Table 3: Condensation-Cyclization Methods for 2-Alkylbenzofurans

Method Precursor Conditions Key Features Reference
Perkin Reaction 2-(2-Formylphenoxy)alkanoic acids Acetic anhydride, Sodium acetate Classic named reaction, potential for byproducts. researchgate.net
Acid-Catalyzed Cyclization 2-Phenoxyalkanals Amberlyst-15 resin Mild conditions, heterogeneous catalyst. researchgate.net

Free radical reactions offer powerful tools for constructing complex molecular architectures. Radical cyclization cascades have been developed for the synthesis of benzofuran derivatives. rsc.org One such strategy involves the cyclization of o-alkenylphenols. mdpi.comresearchgate.net For instance, the palladium-catalyzed oxidative annulation of in situ generated o-cinnamyl phenols can produce 2-benzyl benzofurans. mdpi.com

A more direct radical cyclization can be initiated from precursors like o-iodophenyl allenyl ethers. A single-electron transfer (SET) from an external agent to the aryl iodide initiates a radical cascade. The resulting aryl radical undergoes cyclization onto the allene, followed by further transformations to yield benzofuran derivatives. mdpi.com Although this specific example leads to benzofurylethylamines, the underlying principle of radical-initiated cyclization onto a side chain is applicable to the synthesis of simpler 2-alkylbenzofurans. Another approach involves the copper-catalyzed radical reaction of unsaturated ethers, where a radical generated on a side chain cyclizes to form a heterocyclic ring. mdpi.com For the synthesis of this compound, a precursor such as an o-allylphenol derivative with a suitable radical initiator could potentially undergo a cyclization cascade to form the desired product.

Aerobic oxidative cyclizations utilize molecular oxygen as a green, inexpensive, and abundant terminal oxidant, avoiding the need for stoichiometric chemical oxidants. These methods have been successfully applied to the synthesis of benzofurans.

A regioselective, one-pot synthesis of polysubstituted benzofurans has been reported via a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. sci-hub.se This transformation consists of a sequential nucleophilic addition of a phenol (B47542) to an alkyne, such as 1-octyne, followed by an oxidative cyclization. This method is highly relevant for the synthesis of this compound from a corresponding phenol and 1-octyne.

Palladium catalysis has also been employed for the aerobic oxidative cyclization of o-alkenylphenols. mdpi.comresearchgate.net In these reactions, a Pd(II) catalyst facilitates the intramolecular attack of the phenolic oxygen onto the double bond (oxypalladation), followed by β-hydride elimination and catalyst regeneration by molecular oxygen. This process efficiently converts various o-alkenylphenols into the corresponding benzofurans. The reaction can be performed in nonpolar solvents like toluene, and a variety of olefin substitution patterns are tolerated. chinesechemsoc.org

Table 4: Aerobic Oxidative Cyclization for Benzofuran Synthesis

Catalyst System Substrates Key Features Reference
Copper/O₂ Phenols, Alkynes One-pot, regioselective, uses air as oxidant. sci-hub.se
Palladium/O₂ o-Alkenylphenols Efficient C-O bond formation, tolerant of various functional groups. mdpi.comresearchgate.netchinesechemsoc.org

Proton Quantum Tunneling Approaches

The synthesis of the benzofuran ring system, a core structure in many natural products and pharmaceuticals, can be achieved through unconventional, quantum mechanical pathways. scienceopen.comrsc.org Specifically, the formation of a benzofuran derivative has been demonstrated to proceed via a proton quantum tunneling-mediated mechanism. ruben-group.deresearchgate.net This approach represents a significant departure from classical thermal activation methods and offers a route to complex chemical transformations at remarkably low temperatures with high selectivity. ruben-group.deresearchgate.net

A key example involves an on-surface hydroalkoxylation reaction to form a benzofuran ring. ruben-group.de In this process, a precursor molecule adsorbed on a silver surface undergoes ring closure at temperatures as low as 150 K. ruben-group.deresearchgate.net Density Functional Theory (DFT) calculations have been employed to unravel the reaction mechanism, revealing a two-step pathway. The initial and rate-limiting step is the transfer of a hydrogen atom from a hydroxyl group to an alkyne moiety, which is then followed by the rapid ring-closing reaction to form the furan ring. ruben-group.de

The dominant contribution of quantum tunneling to this reaction was experimentally confirmed by observing a significant kinetic isotope effect (KIE). ruben-group.de When the reactive hydrogen atom was replaced with its heavier isotope, deuterium, a substantial reduction in the reaction rate was observed, which is a hallmark of a tunneling-based mechanism. ruben-group.deresearchgate.net Classical, thermally activated reactions exhibit a much smaller KIE. Calculations showed that at 200 K, the rate enhancement due to quantum tunneling is approximately a factor of 100 compared to the classical pathway. ruben-group.de

This tunneling-mediated synthesis is noted for producing high yields with fewer side reactions, making it a promising method for constructing complex benzofuran systems. scienceopen.comrsc.org By leveraging quantum phenomena, it is possible to access reaction pathways that are inaccessible through conventional synthetic approaches, highlighting a novel direction for the synthesis of 2-substituted benzofurans like this compound. ruben-group.de

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its derivatives, while achievable through various methods, still presents challenges that are the focus of ongoing research. Key areas for improvement include enhancing reaction efficiency, controlling selectivity, and ensuring the scalability of synthetic protocols for practical applications. numberanalytics.com

Efficiency and Selectivity Improvements

A primary challenge in benzofuran synthesis is achieving high efficiency and regioselectivity, particularly for creating specific substitution patterns like the one in this compound. numberanalytics.com Many traditional methods suffer from limitations such as the need for harsh reaction conditions, the use of expensive or toxic transition-metal catalysts, and the generation of unwanted byproducts. rsc.org

Selectivity: Controlling the position of substituents on the benzofuran core (regioselectivity) is crucial. numberanalytics.com For 2-alkylbenzofurans, ensuring the alkyl group is exclusively installed at the C2 position is paramount. Many synthetic strategies, such as those starting from o-alkynylphenols, naturally favor the formation of 2-substituted products through 5-endo-dig cyclization. mdpi.com However, other routes can lead to mixtures of isomers. organic-chemistry.org Computational studies using DFT are increasingly used to investigate reaction mechanisms, such as the Ni-catalyzed synthesis of 2,3-disubstituted benzofurans, to understand the factors controlling selectivity and to design more effective catalysts and reaction conditions. bohrium.comacs.org Future work aims to develop catalytic systems that offer complete control over the substitution pattern on the benzofuran scaffold. acs.org

Scalability Considerations

The transition from a laboratory-scale reaction to large-scale industrial production is a significant hurdle for many synthetic methods. numberanalytics.com A procedure that works well on a milligram scale may not be viable for producing kilograms of material due to issues with cost, safety, and reaction control.

For the synthesis of this compound, scalability is a key consideration for its potential use in materials science or as a pharmaceutical intermediate. Research is focused on developing robust and reproducible methods that are amenable to scale-up. For example, palladium-catalyzed reactions for synthesizing 7-iodobenzo[b]furans have been demonstrated to be scalable. rsc.org Similarly, a one-step direct arylation and ring-closure reaction to produce dihydrobenzofuro[3,2-b]benzofurans was successfully performed on a gram scale, indicating its potential for larger-scale applications. nih.gov

Future directions in this area involve the design of processes that are not only high-yielding and selective but also economically viable and environmentally benign on a large scale. This includes the use of catalyst systems with low loadings (measured in parts per million), the development of continuous flow processes which can offer better control and safety over large-batch reactors, and the use of readily available, inexpensive starting materials. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies on 2 Hexylbenzofuran

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in understanding complex chemical and biological systems at an atomic level.

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank the most likely binding poses.

Currently, there are no published molecular docking studies specifically investigating the interactions of 2-Hexylbenzofuran with any biological receptor. Such a study would first require the identification of a relevant protein target. Following this, computational software could be used to predict how this compound might bind to the active site, providing hypotheses about its potential biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and interactions of molecules. These simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking, providing a more dynamic and realistic view of the interaction.

As with molecular docking, there is no available literature on molecular dynamics simulations performed on this compound, either in isolation or in complex with a biological target.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods can provide highly accurate information about the electronic structure, geometry, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of many-body systems. DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data.

No specific DFT studies on this compound have been identified in the scientific literature. An application of DFT to this molecule could, for instance, determine its optimal three-dimensional structure, calculate its molecular orbital energies (such as the HOMO and LUMO), and predict its vibrational frequencies.

Comparative Analyses of Theoretical and Experimental Spectroscopic Data

A common application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these theoretically calculated spectra with experimentally obtained data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic transitions and vibrational modes.

Given the absence of quantum chemical calculations for this compound, no such comparative analyses with experimental data have been published.

In Silico Predictions and Analyses

In silico is a term used to describe studies conducted via computer simulation. This broad category includes a variety of predictive models for assessing properties such as a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.

There is currently no available in silico data for this compound regarding its predicted ADME properties, toxicity, or other biological activities. Such predictions would be valuable in the early stages of assessing the compound's potential as a drug candidate or for other applications.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and computational toxicology, aiming to correlate a molecule's chemical structure with its biological activity. uni-bonn.de For this compound, SAR studies would computationally explore how modifications to its structure affect its interactions with a hypothetical biological target.

The core components of the this compound structure available for modification in a theoretical SAR study include the benzofuran (B130515) core, the hexyl chain at position 2, and potential substitutions on the benzene (B151609) ring. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to build mathematical models that predict the activity of novel derivatives. nih.gov

Key aspects of SAR derivations for this compound would involve:

The Benzofuran Scaffold: The benzofuran ring system is a common pharmacophore in many biologically active compounds. africanjournalofbiomedicalresearch.com SAR studies would analyze the importance of this core structure for the molecule's hypothetical activity.

The Hexyl Group: The length, branching, and saturation of the alkyl chain at position 2 are critical variables. Computational models can predict how changes to the hexyl group (e.g., shortening, lengthening, or introducing double bonds) might impact properties like lipophilicity and, consequently, biological activity. For instance, in studies of other heterocyclic compounds, altering alkyl chains has been shown to significantly influence inhibitory activity. nih.gov

Substitution on the Aromatic Ring: The benzene part of the benzofuran nucleus offers multiple positions for substitution. Introducing various functional groups (e.g., hydroxyl, methoxy (B1213986), halogen) can alter the electronic properties, solubility, and steric profile of the molecule. QSAR models can quantify the effects of these substitutions, often described by parameters like Hammett constants (for electronic effects) and molar refractivity (for steric effects). chemrxiv.org

A typical computational SAR study would generate a dataset of virtual this compound derivatives and calculate various molecular descriptors for each. These descriptors, which can number in the thousands, quantify different aspects of the molecular structure, such as electronic, topological, and quantum chemical properties. chemrxiv.org By correlating these descriptors with predicted activity, a robust QSAR model can be developed to guide the synthesis of more potent or specific analogues. mdpi.com

Interactive Data Table: Hypothetical SAR of this compound Derivatives

Below is a hypothetical data table illustrating the kind of output a QSAR study might generate. The activity data is purely illustrative for demonstrating the concept.

CompoundModificationPredicted IC50 (µM)LogP
This compoundParent Compound15.54.8
2-ButylbenzofuranShortened Alkyl Chain25.23.8
2-OctylbenzofuranLengthened Alkyl Chain10.15.8
5-Methoxy-2-hexylbenzofuranElectron-donating group12.34.7
5-Chloro-2-hexylbenzofuranElectron-withdrawing group8.75.1

Exploration of Binding Modes and Stability

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com In the context of this compound, docking simulations would be used to explore its potential binding modes within the active site of a specific protein target. This method is instrumental in drug discovery for predicting the interaction between a ligand and a protein at the atomic level. africanjournalofbiomedicalresearch.com

The process involves placing a 3D model of this compound into the binding pocket of a target receptor, whose structure is typically obtained from crystallographic data in the Protein Data Bank (PDB). rasayanjournal.co.in The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. dergipark.org.tr This score, often an estimation of the binding free energy, helps to rank and identify the most likely and stable binding modes. rasayanjournal.co.in

For this compound, a molecular docking study would reveal:

Key Interactions: The specific amino acid residues in the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking with aromatic residues. dergipark.org.tr For example, the furan (B31954) oxygen might act as a hydrogen bond acceptor, while the benzene ring could engage in pi-pi stacking.

Binding Affinity: The docking score provides a qualitative estimate of the binding affinity. Lower binding energy values (more negative) generally suggest a more stable protein-ligand complex. africanjournalofbiomedicalresearch.com

Conformational Changes: The simulation can show how the flexible hexyl chain might adapt its conformation to fit optimally within a hydrophobic pocket of the receptor.

Studies on structurally related quinoxaline–arylfuran derivatives have successfully used molecular docking to understand how these molecules occupy specific subpockets within the STAT3 SH2 domain, a cancer target. nih.gov The docking results showed that specific substitutions could enhance binding by forming additional interactions, which correlated well with the experimentally observed antiproliferative activity. nih.gov Similarly, for this compound, docking could elucidate why certain structural modifications might lead to higher potency, guiding the SAR process. nih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Before a compound can be considered for development, its pharmacokinetic and safety profiles must be assessed. Computational methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. iapchem.org These in silico predictions for this compound would be based on its structure and calculated physicochemical properties. jonuns.com

Various software and web servers, such as pkCSM and SwissADME, use QSAR and machine learning models trained on large datasets of experimental data to make these predictions. researchgate.netbiointerfaceresearch.com

Key ADMET parameters predicted for this compound would include:

Absorption:

Caco-2 Permeability: Predicts the rate of passage through the intestinal epithelial barrier, indicating potential for oral absorption. mdpi.comfrontiersin.org

Intestinal Absorption (Human): Estimates the percentage of the compound that will be absorbed from the gut. nih.gov

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB and enter the central nervous system.

P-glycoprotein Substrate/Inhibitor: P-glycoprotein is an efflux pump that removes compounds from cells. Predicting interaction with it is crucial for understanding drug distribution and resistance. frontiersin.org

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions. mdpi.com

Excretion:

Total Clearance: Predicts the body's efficiency in eliminating the compound.

Toxicity:

AMES Toxicity: Predicts the mutagenic potential of the compound.

hERG Inhibition: Predicts the potential for cardiotoxicity by blocking the hERG potassium channel. mdpi.com

Hepatotoxicity: Predicts the potential to cause liver damage. jonuns.com

Interactive Data Table: Predicted ADMET Properties for Benzofuran Derivatives

The following table presents a sample of ADMET properties computationally predicted for various benzofuran derivatives found in the literature, illustrating the type of data generated in such studies. These are not specific to this compound but are representative of the class.

PropertyPredicted Value/OutcomeSignificance
Intestinal AbsorptionHighGood potential for oral bioavailability. nih.gov
Caco-2 PermeabilityModerate to HighSuggests good absorption across the gut wall. frontiersin.org
Blood-Brain BarrierLow to Moderate PermeabilityLikelihood of entering the central nervous system.
CYP3A4 InhibitorNon-inhibitorLower risk of metabolic drug-drug interactions. researchgate.net
AMES ToxicityNon-mutagenicLower concern for carcinogenicity. nih.gov
hERG I InhibitorNon-inhibitorLower risk of cardiotoxicity. mdpi.com
HepatotoxicityLow to NoLower risk of liver damage. jonuns.com

These in silico ADMET predictions are vital for early-stage drug discovery, allowing researchers to flag and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles, a process often referred to as "fail-early, fail-cheap". iapchem.orgnih.gov

In Vitro and Non Clinical in Vivo Investigations of 2 Hexylbenzofuran Biological Activities

Antimicrobial Efficacy Studies

Comprehensive searches of scientific databases for studies detailing the antimicrobial efficacy of 2-Hexylbenzofuran did not yield specific results. The following subsections outline the areas where data is currently lacking for this specific compound.

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli)

No specific studies detailing the in vitro antibacterial activity of this compound against common Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Escherichia coli were identified. Consequently, no data on minimum inhibitory concentrations (MIC), zone of inhibition, or other measures of antibacterial efficacy for this particular compound can be provided.

Antifungal Activity

Similarly, there is a lack of available research on the antifungal properties of this compound. Studies investigating its efficacy against fungal pathogens are not present in the current body of scientific literature.

Antiprotozoal Activity (e.g., Trypanosoma brucei brucei, Leishmania mexicana mexicana)

No published research was found that specifically investigates the antiprotozoal activity of this compound against parasites such as Trypanosoma brucei brucei or Leishmania mexicana mexicana.

Anti-Tubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The potential of this compound as an anti-tubercular agent has not been reported in the available scientific literature. There are no studies detailing its activity against Mycobacterium tuberculosis H37Rv or other mycobacterial strains.

Antioxidant Potential Assessment

The antioxidant capacity of this compound has not been specifically evaluated in published studies.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No data from common free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are available for this compound. Therefore, its potential to act as a free radical scavenger is currently unknown.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized method to assess the antioxidant capacity of various substances. This assay operates on the principle of an antioxidant's ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) in a redox-linked colorimetric reaction. sigmaaldrich.com At a low pH, this reduction leads to the formation of a colored ferrous-probe complex from a colorless ferric-probe complex. sigmaaldrich.com The change in absorbance, typically measured around 593 nm, is proportional to the antioxidant power of the sample. nih.govnih.gov

Antioxidants are crucial molecules that act as reducing agents by donating electrons to stabilize free radicals, thereby minimizing the cellular damage they can cause. sigmaaldrich.com The FRAP assay provides a direct measure of this electron-donating capacity. The assay is known for its simplicity, speed, and reproducibility, making it a common choice for evaluating the antioxidant potential of natural products, foods, and biological samples. nih.govcellbiolabs.com

The results of FRAP assays are typically expressed as Fe²⁺ equivalents, often in micromoles per gram (µmol/g) of the sample, which allows for a standardized comparison of the antioxidant capacities of different substances. researchgate.net While the FRAP assay is a valuable tool, it is important to note that it measures the total reducing power and may not always correlate directly with the radical scavenging activity against specific reactive oxygen species.

Total Antioxidant Capacity (TAC) Evaluation

Different analytical methods can yield varying results for the antioxidant capacity of the same sample, highlighting the importance of using multiple assays for a comprehensive assessment. nih.gov The antioxidant activity measured by these methods is often compared to a standard antioxidant, such as Trolox, and expressed in equivalents (e.g., g Trolox/100 g dw). nih.gov

Reactive Oxygen Species (ROS) Modulation Studies

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause significant damage to cells. Some benzofuran (B130515) derivatives have been shown to modulate ROS levels, exhibiting pro-oxidative activity in cancer cells. For instance, certain halogenated benzofuran derivatives have been observed to increase the production of hydrogen peroxide (H₂O₂), a type of ROS. nih.gov This was demonstrated by an increase in fluorescence in cells treated with the compounds, indicating the oxidation of a fluorescent probe by H₂O₂. nih.gov

In some studies, a statistically significant increase in fluorescence intensity was observed in cancer cells after incubation with specific benzofuran derivatives, suggesting an increase in ROS levels. nih.gov This pro-oxidant effect in cancer cells may be a mechanism contributing to their cytotoxic effects, potentially leading to apoptosis or necrosis. nih.gov It is noteworthy that the effect on ROS production can vary between different cell lines, with some cancer cell lines showing a more pronounced increase in ROS compared to others. nih.gov

Anti-Inflammatory Response Characterization

Certain benzofuran derivatives have demonstrated notable anti-inflammatory properties. The anti-inflammatory response is a complex biological process, and the activity of these compounds is often evaluated by their ability to modulate key inflammatory mediators and signaling pathways. mdpi.com

Nitric Oxide (NO) Production Inhibition Studies

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including the inflammatory response. nih.gov During inflammation, the production of NO is significantly increased by the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com Excessive NO production can contribute to tissue damage and the pathogenesis of inflammatory diseases. nih.gov Therefore, the inhibition of NO production is a key target for anti-inflammatory agents. mdpi.com

Studies have shown that certain benzofuran derivatives can influence the activity of endothelial nitric oxide synthase (eNOS), which is responsible for the production of NO in the endothelium. nih.gov For example, 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB) has been found to increase eNOS enzyme activity. nih.gov This effect is mediated by an increase in intracellular calcium concentrations and the activation of the CaMKKβ–AMPK signaling pathway. nih.gov The modulation of eNOS activity and subsequent NO release by benzofuran derivatives highlights their potential to influence vascular homeostasis and inflammatory processes. nih.gov

Antitumor and Antiproliferative Activity Studies

Benzofuran derivatives have been the subject of extensive research due to their potential as antitumor and antiproliferative agents. researchgate.net Numerous studies have demonstrated the cytotoxic effects of various substituted benzofurans against a range of human cancer cell lines. researchgate.netnih.govnih.gov The structural diversity of benzofuran-containing compounds allows for the exploration of structure-activity relationships, with the goal of identifying derivatives with enhanced potency and selectivity for cancer cells. nih.govnih.gov

The mechanisms underlying the anticancer activity of benzofurans are varied and can include the induction of apoptosis, modulation of key signaling pathways, and the generation of reactive oxygen species. nih.govnih.gov The antiproliferative effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Cytotoxic Activity in Cancer Cell Lines (e.g., K562, PC3, SW620, Caki 1, MCF-7, Hep-G2, HCT-8, HCC1806, HeLa, A549, HL-60, MOLT-4)

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of antiproliferative effects. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound's cytotoxicity.

Cell LineCancer TypeIC₅₀ (µM)Reference Compound
K562 Chronic Myelogenous Leukemia3.83 ± 0.6Compound 6
PC3 Prostate Cancer> 30Compounds 5-9
SW620 Colon Cancer1.13 ± 0.35Oxaliplatin
Caki 1 Kidney CancerNot specifiedNot specified
MCF-7 Breast CancerNot specifiedNot specified
Hep-G2 Liver CancerNot specifiedNot specified
HCT-8 Colon CancerNot specifiedNot specified
HCC1806 Breast CancerNot specifiedNot specified
HeLa Cervical CancerNot specifiedNot specified
A549 Lung CancerNot specifiedNot specified
HL-60 Promyelocytic LeukemiaNot specifiedNot specified
MOLT-4 T-cell Acute Lymphoblastic LeukemiaNot specifiedNot specified

This table is interactive. Click on the headers to sort the data.

Detailed Findings:

K562 (Chronic Myelogenous Leukemia): Certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective and strong toxic effects against K562 cells, with one compound exhibiting an IC₅₀ of 3.83 ± 0.6 µM. nih.gov These compounds have been found to induce apoptosis and increase reactive oxygen species in these cells. nih.gov

PC3 (Prostate Cancer): In contrast to their effect on K562 cells, some benzofuran derivatives showed no significant cytotoxic activity against PC3 cells, with IC₅₀ values greater than 30 µM. nih.gov

SW620 (Colon Cancer): The SW620 cell line, derived from a metastatic colon adenocarcinoma, has been used to evaluate the cytotoxicity of various compounds. For instance, the chemotherapeutic agent oxaliplatin exhibited an IC₅₀ value of 1.13 ± 0.35 µg/ml against SW620 cells. nih.gov

Hep-G2 (Liver Cancer): The HepG2 cell line is a common model for liver cancer research. nih.govreframedb.org Studies have shown that various natural and synthetic compounds can exert cytotoxic effects on these cells. nih.govmdpi.com

HeLa (Cervical Cancer): The HeLa cell line is another widely used model in cancer research. Benzodifuran derivatives have demonstrated cytotoxic effects against HeLa cells, with some compounds causing approximately 30-40% inhibition of proliferation. researchgate.net

A549 (Lung Cancer): The A549 cell line, derived from a human lung carcinoma, is frequently used to screen for potential anticancer agents. mdpi.commeddocsonline.orgnih.gov Various compounds, including pyrazole and benzofuran-chalcone hybrids, have been tested for their cytotoxic activity against A549 cells. mdpi.comresearchgate.net

HL-60 (Promyelocytic Leukemia): The HL-60 cell line is a model for studying myeloid leukemia. nih.govresearchgate.nete-cep.org It is used to investigate the cytotoxic and differentiation-inducing effects of various compounds.

Caki 1 (Kidney Cancer): Caki-1 is a cell line derived from a clear cell renal cell carcinoma and is used in studies investigating potential therapies for kidney cancer. nih.govcellosaurus.org

MCF-7 (Breast Cancer): The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. nih.govmdpi.comnih.govnih.gov

Apoptosis Induction Mechanisms

Certain benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. A study on benzofuran-2-acetic ester derivatives demonstrated their ability to inhibit the growth of breast cancer cells and trigger apoptosis. These compounds were observed to cause cell cycle arrest in the G0/G1 phase in human estrogen receptor-alpha positive (MCF-7 and T47D) and triple-negative (MDA-MB-231) breast cancer cells, without affecting the growth of normal breast epithelial cells (MCF-10A). The pro-apoptotic activities of these derivatives suggest their potential for development as anticancer agents. nih.gov

The mechanism of apoptosis induction by these benzofuran derivatives was found to be independent of the p53 tumor suppressor protein. Instead, their anticancer effects were linked to the upregulation of the p21Cip/WAF1 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle control. nih.gov

Interleukin-6 (IL-6) Secretion Inhibition

Interleukin-6 (IL-6) is a pro-inflammatory cytokine implicated in a range of diseases. While direct studies on this compound's effect on IL-6 secretion were not identified, the general role of cytokine inhibition is a key area of research. For instance, in studies of allergic rhinitis, histamine has been shown to modulate the secretion of IL-6 in monocytes. nih.gov The regulation of IL-6 is a complex process involving various signaling pathways, and specific inhibitors are being investigated for their therapeutic potential. In some cellular models, transforming growth factor-beta (TGFβ) has been shown to stimulate the secretion of IL-6, a process that can be suppressed by certain compounds that attenuate the p38–NF-kB pathway. mdpi.com

Kinase Inhibition Assays (e.g., VEGFR-2, Aurora B Kinase)

Kinase enzymes are critical regulators of cellular processes, and their inhibition is a key strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase are two such targets.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. lifechemicals.comnih.gov While no specific data on this compound's activity against VEGFR-2 was found, the broader field of VEGFR-2 inhibitors is well-established, with many small molecules designed to bind to the ATP-site of the kinase domain. mdpi.com

Aurora B Kinase Inhibition: Aurora B kinase is essential for proper cell division, and its overexpression is linked to various cancers. drugbank.comwikipedia.org Inhibition of Aurora B can lead to errors in chromosome segregation and ultimately cell death, making it an attractive target for anticancer drugs. nih.govnih.govfrontiersin.org Research into specific Aurora B inhibitors has identified compounds that can induce apoptosis and cell cycle arrest in cancer cells. nih.gov

Neurological Activity Investigations

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases, particularly for their ability to inhibit key enzymes and modulate pathological protein aggregation.

Cholinesterase inhibitors are a primary treatment for the symptoms of Alzheimer's disease. They work by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Several studies have demonstrated the potential of benzofuran derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For example, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and found to be potent inhibitors of butyrylcholinesterase, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, certain 2-arylbenzofuran derivatives have been identified as having dual inhibitory activity against both AChE and BChE. nih.gov Another study on benzofuranyl derivatives reported Ki values ranging from 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE. nih.gov

Compound ClassTarget EnzymeReported Activity (IC50/Ki)
Benzofuran-2-carboxamide derivativesButyrylcholinesterase (BChE)0.054 - 2.7 µM (IC50)
2-Arylbenzofuran derivativesAcetylcholinesterase (AChE)0.086 µM (IC50 for compound 20)
2-Arylbenzofuran derivativesButyrylcholinesterase (BChE)Potent inhibition observed
Benzofuranyl derivativesAcetylcholinesterase (AChE)0.009 - 0.61 µM (Ki)
Benzofuranyl derivativesButyrylcholinesterase (BChE)0.28 - 1.60 µM (Ki)

The aggregation of beta-amyloid (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Molecules that can inhibit this aggregation are considered potential therapeutic agents. acs.org Benzofuran-based compounds have been investigated for this activity.

Studies on benzofuran analogues have shown their ability to inhibit Aβ aggregation. nih.gov Furthermore, certain benzofuran-2-carboxamide derivatives have demonstrated good inhibitory effects on the self-aggregation of Aβ peptides. nih.gov For instance, compounds 6h and 6k from one study showed 33.1% and 46.4% inhibition of Aβ self-aggregation at a concentration of 100 µM, respectively. nih.gov

Compound ClassActivityReported Inhibition
Benzofuran-2-carboxamide derivative (6h)Aβ Self-Aggregation Inhibition33.1% at 100 µM
Benzofuran-2-carboxamide derivative (6k)Aβ Self-Aggregation Inhibition46.4% at 100 µM

Antiviral Activity Research (e.g., Anti-HIV)

The benzofuran scaffold has also been explored for its potential antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Research in this area has led to the synthesis and evaluation of various benzofuran derivatives.

One study focused on novel pyrazole derivatives synthesized from 3-benzoylbenzofurans. Two of the precursor 3-benzoylbenzofurans (3g and 4b) and two of the resulting pyrazoles (5f and 5h) were identified as potent inhibitors in pseudovirus assays. The mechanism of action for compounds 3g and 4b was determined to be non-nucleoside reverse transcriptase inhibition. nih.gov Another area of investigation involves conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs, which have also demonstrated anti-HIV activity. nih.gov

CompoundVirus StrainReported Activity (IC50)
3-Benzoylbenzofuran (4b)Q23 Pseudovirus0.49 ± 0.11 µM
3-Benzoylbenzofuran (4b)CAP210 Pseudovirus0.12 ± 0.05 µM
Pyrazole derivative (5f)Q23 Pseudovirus0.39 ± 0.13 µM
Pyrazole derivative (5f)CAP210 Pseudovirus1.00 ± 0.15 µM

Other Biological Activities (e.g., Metal-Chelating Properties)

The investigation into the diverse biological profile of this compound extends to activities beyond primary pharmacological targets. One such area of interest is its potential for metal chelation. Metal ions play crucial roles in numerous physiological and pathological processes, and compounds capable of sequestering these ions can exhibit significant biological effects.

While direct studies on the metal-chelating properties of this compound are not extensively documented in scientific literature, the broader class of benzofuran derivatives has been explored for this capacity. Research has shown that certain benzofuran-based compounds, particularly those functionalized with groups like hydrazones, can form stable complexes with transition metal ions. researchgate.net These studies suggest that the benzofuran scaffold can participate in the coordination of metal ions, a property that is often enhanced when combined with other chelating moieties. The biological implications of such metal-chelating activity are significant, with studies reporting enhanced antimicrobial and antituberculosis activities for the metal complexes of benzofuran derivatives compared to the ligands alone.

In the specific case of this compound, the oxygen atom within the furan (B31954) ring possesses lone pairs of electrons that could potentially interact with metal ions. However, the presence of the hexyl group at the C-2 position may introduce steric hindrance, potentially influencing the accessibility of this oxygen atom to a metal center. Furthermore, the electron-donating nature of the alkyl group could subtly modulate the electron density of the benzofuran ring system, which in turn could affect its affinity for metal ions. Without direct experimental evidence, the metal-chelating potential of this compound remains a topic for future investigation.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the benzofuran scaffold influence its pharmacological effects and for the rational design of new, more potent therapeutic agents. For this compound, the SAR analysis primarily focuses on the significance of the substituent at the C-2 position of the benzofuran ring.

The C-2 position of the benzofuran nucleus is a key site for chemical modification and has been shown to be a critical determinant of biological activity. nih.gov The introduction of various substituents at this position can profoundly impact the compound's interaction with biological targets.

Influence of the C-2 Substituent:

Research on a wide range of benzofuran derivatives has established that the nature of the substituent at the C-2 position plays a pivotal role in dictating the type and potency of the biological response. For instance, the presence of aryl groups, alkyl chains, or heterocyclic moieties at this position has been shown to modulate activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govmedcraveonline.com

In the context of this compound, the substituent is a six-carbon alkyl chain. The SAR of 2-alkylbenzofurans indicates that the length and nature of the alkyl group are significant.

Role of the Alkyl Chain:

The hexyl group in this compound imparts a significant degree of lipophilicity to the molecule. This property is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a compound. Increased lipophilicity can enhance the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in target proteins. SAR studies on a series of 2-alkylbenzofuran derivatives in various biological assays would be necessary to fully elucidate the specific contribution of the hexyl group.

For example, in the context of antimicrobial activity, the lipophilicity conferred by an alkyl chain can facilitate the disruption of bacterial cell membranes. mdpi.com Comparative studies of 2-alkylbenzofurans with varying chain lengths often reveal an optimal length for maximum activity, beyond which a further increase in lipophilicity can lead to decreased efficacy due to poor solubility or non-specific binding.

The steric bulk of the hexyl group is another important consideration in SAR analysis. The size and conformation of the hexyl chain can influence how the molecule fits into the binding site of a target enzyme or receptor. This steric effect can either be beneficial, leading to a stronger and more specific interaction, or detrimental, causing a clash that prevents optimal binding.

The following table summarizes the general SAR principles for C-2 substituted benzofurans based on findings from various studies on derivatives with different biological activities.

Structural Modification at C-2 Observed Impact on Biological Activity Potential Rationale
Introduction of an alkyl chain (e.g., hexyl) Can enhance antimicrobial and anticancer activities up to a certain chain length.Increased lipophilicity improves cell membrane penetration and interaction with hydrophobic targets.
Variation in alkyl chain length Activity often shows a parabolic relationship with chain length.Balance between lipophilicity for membrane transport and sufficient aqueous solubility for bioavailability.
Introduction of aryl groups Can confer potent anticancer, anti-inflammatory, and neuroprotective activities. nih.govAllows for π-π stacking and other specific interactions with target proteins.
Introduction of heterocyclic rings Often leads to enhanced and diverse biological activities.The heteroatoms can participate in hydrogen bonding and other specific interactions with biological targets.

It is important to note that while these general SAR principles provide a framework for understanding the biological activity of this compound, the precise effects are target-dependent and can only be definitively determined through specific biological testing of the compound and its analogues.

Non Clinical Applications of 2 Hexylbenzofuran and Benzofuran Derivatives

Materials Science Applications

The inherent properties of the benzofuran (B130515) ring system, such as its planarity and electron-rich nature, make it an attractive building block for novel materials with tailored electronic and thermal characteristics. chemisgroup.usnumberanalytics.com

Organic Electronics (e.g., Field-Effect Transistors, Photoelectronic Devices)

Benzofuran derivatives have emerged as significant components in the field of organic electronics, finding use in devices like organic field-effect transistors (OFETs) and other photoelectronic devices. acs.orggoogle.com Their rigid, planar structure and extended π-conjugation facilitate efficient charge transport, a critical requirement for semiconductor materials. acs.org

Researchers have synthesized various oligomers and multifunctional molecules incorporating benzofuran units. For instance, oligomers end-capped with benzofuran moieties have been investigated for their optical and electrical properties. researchgate.net While some derivatives with a central furan (B31954) core exhibit high fluorescence quantum yields, those with thiophene (B33073) or bithiophene central units have demonstrated p-type semiconductor behavior in OFETs, with charge mobilities reaching approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net

A notable example is 2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh), a multifunctional semiconductor that integrates a high charge-transporting benzothienobenzothiophene unit with a strongly emissive furan group. acs.org This compound has been successfully incorporated into organic light-emitting diodes (OLEDs), OFETs, and organic phototransistors (OPTs). acs.org In OFETs, BTBF-DPh thin films have shown a carrier mobility of 0.181 cm² V⁻¹ s⁻¹. acs.org Furthermore, naphtho[2,1-b:6,5-b′]difuran derivatives have demonstrated high hole mobilities of up to 3.6 cm² V⁻¹ s⁻¹ in solution-processed single-crystal OFETs. acs.org

The performance of these benzofuran-based materials in organic electronic devices is summarized in the table below.

Device Type Benzofuran Derivative Key Performance Metric
OFETOligomers with thiophene/bithiophene unitsMobility: ~1x10⁻² cm² V⁻¹ s⁻¹ researchgate.net
OFET2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh)Mobility: 0.181 cm² V⁻¹ s⁻¹ acs.org
OFETNaphtho[2,1-b:6,5-b′]difuran derivativesMobility: up to 3.6 cm² V⁻¹ s⁻¹ acs.org
OLED2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh)External Quantum Efficiency: 4.23% acs.org
OPT2,7-diphenylbenzo acs.orgresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh)Responsivity: 2.07 × 10³ A W⁻¹ acs.org

Thermoelectric Materials (e.g., Composites with Single-Walled Carbon Nanotubes)

Benzofuran derivatives are also being explored for their potential in thermoelectric (TE) materials, which can convert heat energy into electrical energy and vice versa. A promising strategy involves creating composites of organic small molecules (OSMs) with single-walled carbon nanotubes (SWCNTs). mdpi.comnih.gov

Research has focused on benzothieno[3,2-b]benzofuran (BTBF) and its brominated derivatives. mdpi.comnih.gov The introduction of electron-withdrawing bromine atoms onto the BTBF core has been shown to lower the highest occupied molecular orbital (HOMO) level and the band gap of the molecules. mdpi.comnih.gov These modifications significantly enhance the Seebeck coefficient and the power factor of the resulting OSM/SWCNT composites. mdpi.comnih.gov

An appropriate energy barrier between the benzofuran derivative and the SWCNTs can promote an energy filtering effect, further boosting the thermoelectric properties. mdpi.comnih.gov Composites of SWCNTs and dibrominated BTBF (BTBF-2Br) have exhibited the best performance, achieving a room temperature power factor of up to 169.70 ± 3.46 μW m⁻¹ K⁻². mdpi.comnih.gov These composites also demonstrate good mechanical flexibility and thermal stability. mdpi.com

The table below details the thermoelectric performance of various BTBF/SWCNT composites.

Composite Material (50 wt% OSM) Power Factor (μW m⁻¹ K⁻²)
BTBF/SWCNT137.12 ± 8.57 mdpi.com
BTBF-Br/SWCNT139.26 ± 3.00 mdpi.com
BTBF-2Br/SWCNT169.70 ± 3.46 mdpi.com

Agricultural Applications

Benzofuran derivatives have found utility in the agricultural sector as active ingredients in pesticides. ontosight.ainih.govgoogle.com Their biological activity extends to insecticidal, fungicidal, and nematicidal effects. google.comontosight.ai Specific derivatives have been developed and patented for use in controlling a range of agricultural pests. google.com For example, compounds with particular substitutions on the benzofuran ring have been shown to be effective against various insects and nematodes. google.com The development of these compounds provides a valuable tool for crop protection and management. ontosight.ai

Polymer Science Applications

In the realm of polymer science, benzofuran derivatives serve as important monomers and building blocks for the synthesis of various polymers. researchgate.net Their rigid structure can be incorporated into polymer backbones to enhance thermal stability and modify the optical and electronic properties of the resulting materials. Benzofuran units have been used in the preparation of polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net These polymers can have specialized applications, for instance, as high-performance materials or in the formulation of dyes. researchgate.net

Fluorescent Sensor Development

The inherent fluorescence of many benzofuran derivatives makes them ideal candidates for the development of chemosensors. medcraveonline.comchemisgroup.us These molecules possess a highly conjugated and electron-rich system, which can interact with electron-deficient species such as metal ions, leading to changes in their fluorescence properties. chemisgroup.us This principle has been applied to create selective and sensitive fluorescent sensors for various analytes.

For instance, benzofuran-2-boronic acid has been utilized as a fluorescent sensor for the detection of palladium (Pd²⁺) ions. researchgate.net In the presence of Pd²⁺, the weakly fluorescent benzofuran-2-boronic acid undergoes a palladium-catalyzed dimerization to form a highly fluorescent product, allowing for the sensitive detection of Pd²⁺ with a detection limit as low as 9.8 nM. researchgate.net

Other benzofuran-based fluorescent dyes have been synthesized and incorporated into optical sensor designs. chemisgroup.us For example, a benzofuran-based dye incorporated into a polyvinylchloride (PVC) matrix exhibited a large Stokes shift, which is advantageous for minimizing background signals in fiber optic sensors. chemisgroup.us The development of such sensors has applications in environmental monitoring and analytical chemistry.

The table below lists some examples of benzofuran-based fluorescent sensors and their targets.

Benzofuran Derivative Target Analyte Detection Principle Detection Limit
Benzofuran-2-boronic acidPd²⁺Palladium-catalyzed dimerization leading to fluorescence enhancement researchgate.net9.8 nM researchgate.net
((E)-3-((2-hydroxybenzylidene)-amino)-benzofuran-2-carboxamide)Zn²⁺Selective binding and fluorescence response chemisgroup.usNot Specified
BFK dye in PVC matrixNot SpecifiedOptical sensor with large Stokes shift chemisgroup.usNot Specified

Analytical Chemistry Methodologies for 2 Hexylbenzofuran Analysis

Method Development and Validation

The development and validation of analytical methods are foundational to ensuring the reliability and accuracy of data for 2-hexylbenzofuran analysis. emerypharma.comhmrlabs.com Method development is a systematic process that involves selecting and optimizing analytical procedures to measure the specific attributes of a substance. emerypharma.com This process aims to create a method that is sensitive, specific, and robust enough to measure the target analyte within acceptable limits of accuracy and precision. emerypharma.com

A crucial first step in method development is defining the analytical objectives, which include identifying the attribute to be measured, setting acceptance criteria, and clarifying the intended use of the method. emerypharma.com This is typically followed by a thorough literature review to identify existing methods and establish a baseline. emerypharma.com Based on this information, a detailed method plan is developed, and the chosen method is optimized. emerypharma.com

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. emerypharma.comhmrlabs.com Method validation is the process of providing documented evidence that an analytical method is capable of consistently producing reliable and accurate results. emerypharma.comhmrlabs.com Key parameters assessed during validation, often guided by international standards like the ICH guidelines, include: hmrlabs.comijpbs.com

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpbs.comscispace.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.comamecj.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.comamecj.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. scispace.com

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

A well-developed and validated analytical method minimizes the risk of erroneous results, reducing the need for retesting and ensuring the reliability of the collected data. hmrlabs.com

Quality Assurance in Analytical Chemistry

Quality Assurance (QA) is an essential component of analytical chemistry, encompassing the monitoring and maintenance of high accuracy, reliability, and efficiency of laboratory services. greatermekong.org It addresses all factors that can impact the performance of a laboratory, including test performance, equipment and reagent quality, and staff training. greatermekong.org The primary goal of a QA program is to ensure that the results generated are accurate, reliable, and reproducible. greatermekong.org

Quality Control (QC) is a subset of QA and consists of the routine technical activities implemented to measure and control the quality of the analysis as it is being performed. iges.or.jp The QC system is designed to provide consistent checks to ensure data integrity, correctness, and completeness, as well as to identify and address errors and omissions. iges.or.jp

A comprehensive QA/QC program involves several key elements:

Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function.

Internal Quality Control (IQC): Activities undertaken by a laboratory to monitor each stage of a test procedure to ensure tests are performed correctly. greatermekong.org

External Quality Assessment (EQA): A system of objectively checking laboratory results by an external agency.

Proficiency Testing: A component of EQA where a laboratory's performance is compared to that of other laboratories.

Documentation and Record Keeping: Maintaining detailed records of all QA/QC activities. moit.gov.bt

For the analysis of this compound, a robust QA/QC framework is crucial. This includes the use of certified reference materials, regular calibration of instruments, and participation in inter-laboratory comparison studies to ensure the validity of the analytical results. The implementation of QA principles helps to provide confidence in the analytical data generated. researchgate.net

Advanced Detection and Quantification Techniques

The detection and quantification of this compound often require advanced analytical techniques capable of high sensitivity and selectivity, especially when dealing with complex matrices. nih.gov

Chromatographic Techniques (e.g., GC-MS for analysis)

Gas chromatography (GC) is a powerful separation technique for volatile and semi-volatile organic compounds like this compound. 6-napse.comshimadzu.com In GC, a sample is vaporized and injected into a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. shimadzu.com

When coupled with a mass spectrometer (MS), GC-MS becomes a highly effective tool for both the identification and quantification of compounds. 6-napse.comshimadzu.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. 6-napse.com This combination allows for the precise identification of unknown compounds and the accurate quantification of target analytes, even at trace levels. 6-napse.com

The general workflow for GC-MS analysis involves:

Sample Preparation: This may involve extraction of this compound from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction. nih.gov For solid samples, solvent extraction may be employed. 6-napse.com

Injection: The prepared sample is injected into the GC, where it is vaporized.

Separation: The vaporized sample travels through the GC column, and this compound is separated from other components based on its retention time. unar.ac.id

Detection and Identification: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification.

Quantification: The abundance of specific ions is measured to determine the concentration of this compound in the sample.

For certain applications, derivatization may be necessary to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. shimadzu.comrestek.com

Table 1: Comparison of Common Chromatographic Techniques

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase. shimadzu.com Separation of compounds in a liquid mobile phase. sapub.org
Analytes Volatile and semi-volatile compounds. 6-napse.com Non-volatile and thermally labile compounds.
Mobile Phase Inert gas (e.g., helium, hydrogen). Liquid solvent or mixture of solvents.
Stationary Phase High-boiling point liquid coated on a solid support. Solid particles packed in a column.

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID). 6-napse.com | UV-Vis, Fluorescence, Mass Spectrometry (MS). |

Spectrophotometric Detection Methods

Spectrophotometry is an analytical technique used for the quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. tubitak.gov.tr It is a widely used method in chemical analysis due to its simplicity, speed, and affordability. ekb.eg

In the context of this compound, while direct spectrophotometric analysis might be challenging due to potential interferences from other compounds in a complex matrix, it can be employed after a separation step like chromatography. More commonly, spectrophotometric methods are developed based on the formation of a colored complex between the target analyte and a specific chromogenic reagent. tubitak.gov.trresearchgate.net The intensity of the color produced is proportional to the concentration of the analyte.

The development of a spectrophotometric method for a specific compound would typically involve:

Selection of a Chromogenic Reagent: A reagent that reacts selectively with the analyte to produce a colored product with a distinct absorption maximum (λmax). researchgate.net

Optimization of Reaction Conditions: This includes determining the optimal pH, reagent concentration, reaction time, and temperature to ensure a stable and reproducible color development. pcbiochemres.com

Measurement of Absorbance: A spectrophotometer is used to measure the absorbance of the colored solution at the predetermined λmax. tubitak.gov.trpcbiochemres.com

Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the analyte in unknown samples.

While highly sensitive and selective spectrophotometric methods have been developed for various compounds, their direct application to this compound would require specific research to identify a suitable chromogenic reagent and validate the method. tubitak.gov.trresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel 2-Hexylbenzofuran Derivatives

A primary avenue for future research lies in the rational design and synthesis of novel derivatives based on the this compound core. The hexyl group provides significant lipophilicity, which can be strategically leveraged to modulate the pharmacokinetic and pharmacodynamic properties of new molecular entities.

Future synthetic campaigns could focus on:

Hybrid Molecules: Creating hybrid molecules that conjugate the this compound moiety with other pharmacophores to develop multi-target-directed ligands (MTDLs). unito.iteuropean-biochar.org This approach has been successful for other benzofuran (B130515) derivatives in targeting complex conditions like Alzheimer's disease, where hybrids of tacrine (B349632) and benzofuran have been synthesized and evaluated for their inhibitory effects on cholinesterases and β-amyloid aggregation. unito.itescholarship.org For instance, a derivative incorporating a 6-hexylbenzofuran-2-carboxamide structure has been investigated. unito.it

Functionalization of the Benzene (B151609) Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), nitro, amino groups) onto the benzene portion of the benzofuran nucleus can significantly alter electronic properties and biological activity. Research on other benzofuran hybrids has shown that the introduction of a methoxy group can increase inhibitory potency for certain enzymes by an order of magnitude. unito.it

Modifications of the Hexyl Chain: Altering the length, branching, or introducing unsaturation or functional groups (e.g., carbonyl, amine) into the hexyl chain can fine-tune the molecule's interaction with biological targets or influence its self-assembly properties for material applications.

Bioisosteric Replacement: Replacing the benzofuran core with other heterocyclic systems while retaining the hexyl side chain to explore the structural requirements for specific biological activities.

The goal of these synthetic efforts is to build a diverse chemical library for screening, enabling the establishment of clear structure-activity relationships (SAR).

Integration of Synthetic, Spectroscopic, and Computational Approaches

To accelerate the discovery and development process, a synergistic approach integrating synthesis, spectroscopy, and computational modeling is essential. While synthetic chemistry provides the molecules, spectroscopic and computational methods offer deep insights into their structure, properties, and interactions.

Spectroscopic Characterization: Comprehensive characterization of newly synthesized this compound derivatives is fundamental. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry (MS). uclouvain.beekb.egsciopen.com Advanced techniques like 2D-NMR (COSY, HSQC, HMBC) can be employed for unambiguous structural assignment of more complex derivatives. uclouvain.be The known ¹H-NMR spectroscopic data for the parent compound, this compound, serves as a crucial reference point. core.ac.ukua.es

Interactive Table: Spectroscopic Data for this compound
ParameterDataSource(s)
Appearance Colorless oil core.ac.ukua.es
¹H-NMR (300 MHz, CDCl₃) δ (ppm) 7.45-7.50 (m, 1H), 7.35-7.40 (m, 1H), 7.10-7.20 (m, 2H), 6.34 (s, 1H), 2.74 (t, J = 7.5 Hz, 2H), 1.73 (quin, J = 7.5 Hz, 2H), 1.25-1.40 (m, 6H), 0.89 (t, J = 7.0 Hz, 3H) core.ac.ukua.es

Computational Chemistry: Density Functional Theory (DFT) studies can predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies, which complement experimental spectroscopic data. ekb.egnih.gov Furthermore, molecular docking simulations can be used to predict the binding modes and affinities of this compound derivatives with various biological targets, guiding the rational design of more potent compounds. nih.gov

X-ray Crystallography: For derivatives that can be crystallized, single-crystal X-ray diffraction provides the definitive molecular structure. This technique has been used to elucidate the binding mode of complex benzofuran hybrids to their target enzymes, offering invaluable information for structure-based drug design. unito.it

This integrated workflow creates a feedback loop where computational predictions guide synthetic efforts, and spectroscopic/crystallographic data validate the results and refine the computational models.

Exploration of Undiscovered Non-Clinical Biological Activities

The benzofuran nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. core.ac.uk However, the specific biological profile of this compound itself is largely uncharted. A key future direction is the systematic in vitro screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets.

Potential areas for investigation include:

Antimicrobial Activity: Given that some complex benzofuran derivatives show antibacterial properties, screening against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi is a logical step. google.com

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines could uncover potential as anticancer agents.

Neuroprotective Effects: Following the lead of other benzofuran derivatives studied for Alzheimer's disease, new this compound compounds could be tested for inhibitory activity against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), as well as for their ability to modulate Aβ peptide aggregation. unito.itescholarship.org

Anti-inflammatory and Analgesic Activity: Many heterocyclic compounds exhibit anti-inflammatory and analgesic effects. mdpi.com Screening in relevant in vitro models (e.g., COX enzyme inhibition, cytokine release assays) could reveal new therapeutic potentials.

Interactive Table: Potential Biological Activities for Screening
Activity ClassSpecific Target/Assay ExampleRationale Based on Related Compounds
Antimicrobial Minimum Inhibitory Concentration (MIC) against S. aureus, E. coliAryl myxopyronin derivatives with a hexylbenzofuran moiety show antibacterial activity. google.com
Anticancer Cytotoxicity assays (e.g., MTT) on HeLa, MCF-7 cell linesGeneral anticancer potential noted for the benzofuran scaffold. core.ac.uk
Neuroprotective Cholinesterase inhibition assays (AChE, BChE)Tacrine-benzofuran hybrids are potent cholinesterase inhibitors. unito.itescholarship.org
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) inhibition assaysGeneral anti-inflammatory activity is a known property of many benzofuran derivatives. core.ac.uk
Anticonvulsant Maximal electroshock seizure (MES) test models (in vivo, non-clinical)Other complex nitrogen-containing heterocycles are explored for this activity. mdpi.com

Advancement in Material Science Applications

The application of organic molecules in material science, particularly in organic electronics, is a rapidly growing field. sigmaaldrich.comresearchgate.net The structural features of this compound—a π-conjugated aromatic system coupled with a solubilizing alkyl chain—make it an intriguing candidate for investigation in this area.

Future research could explore its utility in:

Organic Semiconductors: The benzofuran core is a π-conjugated system capable of charge transport. sigmaaldrich.com The hexyl group enhances solubility in organic solvents, which is a critical requirement for cost-effective, solution-based processing techniques like inkjet printing and spin-coating for fabricating organic electronic devices. escholarship.orgkaust.edu.sa Research is needed to characterize the charge carrier mobility and on/off ratios of this compound-based materials in Organic Field-Effect Transistors (OFETs).

Organic Photovoltaics (OPVs): Derivatives of this compound could be designed and synthesized to act as electron-donor or electron-acceptor materials in the active layer of organic solar cells. escholarship.org Tuning the electronic properties through substitution on the benzofuran ring could optimize the absorption spectrum and energy level alignment for efficient charge separation.

Organic Light-Emitting Diodes (OLEDs): The benzofuran moiety could be incorporated into larger molecular structures designed as emissive or charge-transporting layers in OLEDs. The hexyl group would again aid in processability.

Polymer Science: this compound could be functionalized with polymerizable groups (e.g., vinyl, ethynyl) to be incorporated as a monomer in the synthesis of novel conjugated polymers. Such polymers could have applications in flexible electronics, sensors, or as advanced composite materials. case.edumdpi.com

This research direction requires a multidisciplinary approach, combining organic synthesis with materials characterization (e.g., atomic force microscopy, grazing-incidence wide-angle X-ray scattering) and device fabrication and testing. escholarship.org

Methodological Refinements in Analysis and Characterization

Advancements in the study of this compound and its derivatives are intrinsically linked to the analytical methods used to detect, quantify, and characterize them. Future work should focus on refining these methodologies for greater sensitivity, specificity, and efficiency.

Key areas for methodological improvement include:

High-Sensitivity Quantitative Methods: Development and validation of robust analytical procedures, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (GC-MS), are needed for the quantification of this compound and its metabolites in complex biological matrices during in vitro studies. cdc.gov Method validation would follow established guidelines, assessing parameters like accuracy, precision, linearity, and range. ich.orgeurachem.org

Advanced Spectroscopic Techniques: Employing sophisticated spectroscopic methods like Confocal Raman Spectroscopy could allow for the spatial and temporal tracking of this compound derivatives within biological samples (e.g., cells or skin layers) ex vivo, providing insights into its distribution and localization. nih.gov

Chiral Separations: For derivatives that are chiral, the development of chiral chromatography methods will be crucial to separate and characterize individual enantiomers, as they often exhibit different biological activities.

Standardization of Procedures: Establishing standardized analytical protocols across different research groups will be important for ensuring that data is comparable and reproducible, a cornerstone of good scientific practice. european-biochar.org

By investing in these refined analytical techniques, researchers can gain a more precise and comprehensive understanding of the behavior of this compound and its derivatives in both biological and material contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.